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molecular formula C8H4F3IO2 B079490 2-Iodo-5-(trifluoromethyl)benzoic acid CAS No. 702641-04-1

2-Iodo-5-(trifluoromethyl)benzoic acid

Cat. No. B079490
M. Wt: 316.02 g/mol
InChI Key: NRBYTEOMUOSDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202364B2

Procedure details

5-Trifluoromethylanthranilic acid (43 g, 0.21 mol) is suspended in a mixture of concentrated HCl (40 mL) and water (240 mL), cooled to 0° C. and stirred. Sodium nitrite (18 g, 0.26 mol) is dissolved in water (50 mL) and slowly added taking care to maintain the temperature of the reaction mixture below 5° C. Stirring is continued at 0° C. for 30 minutes. Potassium iodide (65 g, 0.39 mol) is dissolved in a mixture of concentrated H2SO4 (15 mL) and water (100 mL) and the solution is added dropwise to the reaction mixture while keeping the temperature below 10° C. The mixture is then heated to 100° C. and stirred for 2 hours. After cooling to room temperature, the mixture is partitioned between EtOAc (750 mL) and saturated sodium bisulfite solution (500 mL). The organic layer is washed again with saturated sodium bisulfite solution (500 mL) and then brine (500 mL), dried (MgSO4) and concentrated by rotary evaporator to give 5-trifluoromethyl-2-iodobenzoic acid (m.p. 171–172° C.).
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6](N)=[CH:5][CH:4]=1.Cl.N([O-])=O.[Na+].[I-:20].[K+]>O.OS(O)(=O)=O>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([I:20])=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
FC(C1=CC=C(C(C(=O)O)=C1)N)(F)F
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the reaction mixture below 5° C
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
the solution is added dropwise to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated to 100° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between EtOAc (750 mL) and saturated sodium bisulfite solution (500 mL)
WASH
Type
WASH
Details
The organic layer is washed again with saturated sodium bisulfite solution (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (500 mL), dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1C=CC(=C(C(=O)O)C1)I)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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